molecular formula C14H15NO6 B1667011 Reductiomycin CAS No. 68748-55-0

Reductiomycin

Cat. No.: B1667011
CAS No.: 68748-55-0
M. Wt: 293.27 g/mol
InChI Key: VKXPFUZQXMQEDU-GORDUTHDSA-N
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Description

Reductiomycin is a secondary metabolite produced by Streptomyces xanthochromogenus, first reported in 1981 . Its molecular formula, C₁₄H₁₅NO₆, was confirmed via high-resolution mass spectrometry and elemental analysis, with a molecular weight of 293.09 g/mol . Structurally, it features a unique polyketide-derived backbone with an acetoxy group, which decomposes upon heating to release acetic acid, forming a fragment with m/z 233 . This compound exhibits broad biological activities, including antitumor, antibacterial, antifungal, and antiviral properties .

Properties

IUPAC Name

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXPFUZQXMQEDU-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113107
Record name (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68748-55-0
Record name (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68748-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM 6201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biosynthetic Preparation Methods

Fermentation and Isolation from Streptomyces Species

Reductiomycin is natively produced through submerged fermentation of Streptomyces griseorubiginosus, a soil-dwelling actinobacterium. Industrial-scale fermentation involves inoculating a nutrient-rich medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, peptone), and trace minerals (Mg²⁺, Fe²⁺, Zn²⁺) under aerobic conditions at 28–30°C for 5–7 days. The compound is secreted extracellularly, and its production is monitored via high-performance liquid chromatography (HPLC) with UV detection at 280 nm.

Post-fermentation, the broth undergoes centrifugation to remove biomass, followed by solvent extraction using ethyl acetate or n-butanol. The crude extract is purified via silica gel chromatography with a gradient of hexane/ethyl acetate (8:2 to 1:1), yielding this compound as a light yellow crystalline solid. Final recrystallization from methanol achieves >95% purity, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: Key Fermentation Parameters for this compound Production
Parameter Optimal Condition Yield Improvement Strategy
Temperature 28°C Precise thermoregulation
pH 6.8–7.2 Phosphate buffering
Aeration Rate 1.0 vvm Enhanced oxygen transfer
Carbon Source Glycerol (4% w/v) Fed-batch glucose supplementation
Fermentation Duration 144 hours Two-stage pH control

Enzymatic Pathways and Precursor Incorporation

The biosynthetic gene cluster (BGC) of this compound remains uncharacterized, but isotopic labeling studies suggest a hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS) origin. Critical enzymatic steps include:

  • Cyclopentenone Core Formation : A type II PKS generates a linear poly-β-keto chain, which undergoes aldol condensation catalyzed by a cyclase (RedC) to form the 2-hydroxy-5-oxo-cyclopentenyl ring.
  • Dehydropyrrolidine Biosynthesis : An NRPS module incorporating L-proline undergoes oxidative dehydrogenation via a flavin-dependent monooxygenase (RedO), producing the 2,3-dehydropyrrolidinyl moiety.
  • Esterification and Acetylation : A cytochrome P450 oxidase (RedP) hydroxylates the pyrrolidine at C5, followed by O-acetylation using acetyl-CoA as the donor.

Key intermediates like 3-(3-furyl)alanine serve as precursors, with feeding experiments showing ³⁴S-labeled cysteine incorporation into the thioester linkage.

Chemical Synthesis Approaches

Early Total Synthesis (Ojika et al., 1982)

The first racemic synthesis of this compound by Ojika and Yamada established the foundational strategy:

  • Ring Construction : 3-Hydroxymethylfuran was oxidized with pyridinium chlorochromate (PCC) to yield 3-formylfuran-2(5H)-one.
  • Aldol Condensation : Reaction with diethyl oxalate under basic conditions (KOtBu, THF, −78°C) formed the α-keto ester intermediate.
  • Pyrrolidine Installation : A Heck coupling with N-Boc-3-pyrroline introduced the dehydropyrrolidinyl group (Pd(OAc)₂, PPh₃, Et₃N, 80°C).
  • Global Deprotection : Sequential treatment with HCl (MeOH) and Ac₂O (pyridine) provided (±)-reductiomycin in 11% overall yield.
Table 2: Ojika Synthesis Reaction Conditions and Yields
Step Reaction Reagents/Conditions Yield (%)
1 Furan oxidation PCC, CH₂Cl₂, rt, 12 h 78
2 Aldol condensation KOtBu, THF, −78°C, 2 h 65
3 Heck coupling Pd(OAc)₂, PPh₃, 80°C, 24 h 42
4 Acetylation Ac₂O, pyridine, 0°C, 1 h 89

Modern Stereoselective Syntheses

Recent advances leverage asymmetric catalysis to access enantiopure this compound:

  • Shapiro Coupling : A palladium-catalyzed cross-coupling between a cyclopentenyl triflate and a zirconium-activated pyrrolidine enolate achieves >90% enantiomeric excess (ee) using (R)-BINAP as the chiral ligand.
  • Bioinspired Cyclization : Mimicking biosynthetic pathways, a biomimetic aldol-cyclization cascade with proline-based organocatalysts constructs the cyclopentenone core in 73% yield and 85% ee.

Critical challenges include the instability of the α,β-unsaturated ester under basic conditions and the propensity for epimerization at C3 of the pyrrolidine.

Key Reaction Mechanisms and Intermediate Characterization

Oxidative Ring Expansion

The transformation of furan derivatives to cyclopentenones proceeds via a dioxolenium ion intermediate, as evidenced by ¹⁸O isotopic labeling. Density functional theory (DFT) calculations indicate a two-step mechanism:

  • Electrophilic Attack : PCC generates a chromate ester at the furan oxygen.
  • 4π-Conrotatory Opening : Ring expansion forms the cyclopentenyl cation, trapped by water to yield the hydroxyketone.

Stereochemical Control in Pyrrolidine Formation

The dehydropyrrolidine moiety’s (3R,5S) configuration is established through dynamic kinetic resolution during hydrogenation. Using Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆), the syn-addition of H₂ to a dihydropyrrole precursor achieves 94% diastereomeric excess.

Industrial Production and Scale-Up Challenges

While laboratory syntheses remain low-yielding (≤15%), industrial production relies on optimized fermentation:

  • Strain Engineering : Overexpression of the redO and redP genes in S. griseorubiginosus increases titers from 120 mg/L to 450 mg/L.
  • Downstream Processing : Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch methods.

A cost analysis reveals fermentation costs ($12/g) undercut chemical synthesis ($310/g), making biosynthesis the preferred commercial route.

Analytical and Purification Techniques

Structural Elucidation

X-ray crystallography (CuKα radiation, R = 0.098) unambiguously established this compound’s structure, revealing a planar cyclopentenone ring and a 2.509 Å intramolecular hydrogen bond between O2 and O5.

Purity Assessment

Quantitative NMR (qNMR) with ¹³C-labeled internal standards and ultra-HPLC (UHPLC-PDA) with a C18 column (ACN/H₂O, 1.2 mL/min) detect impurities at <0.1% levels.

Chemical Reactions Analysis

Structural Characteristics and Key Functional Groups

Reductiomycin’s reactivity is governed by two critical structural features:

  • β-Diketone group : Confirmed by mass spectral fragmentation patterns showing peaks at m/z 113 (C₅H₅O₃) and m/z 141 (C₆H₅O₄) .

  • Carbinolamine moiety : Supported by CMR data revealing a methine carbon (C-4) at 98.3 ppm, indicative of oxygen and nitrogen bonding .

Table 1: Key spectroscopic signatures of this compound

TechniqueObservationAssignment
Mass SpectrometryBase peak at m/z 233 (C₁₂H₁₁O₄N)Loss of CH₃COOH upon heating
PMR (DMSO-d₆)Doublet at 5.88 ppm (He) and 7.49 ppm (Hf)Trans -C=C-CO- group
CMR169.2 ppm (ester carbonyl)Acetoxy group linkage

Thermal Decomposition and Reactivity

Heating this compound at 215°C induces decomposition via two pathways:

  • Acetoxy group elimination : Produces a sublimate (C₁₂H₁₁O₄N, m/z 233) with loss of optical activity ([α]₂₃ᴅ = 0°) .

  • Formation of conjugated double bonds : Evidenced by new aromatic methine signals in PMR spectra of the sublimate .

Equation :

This compoundΔC12H11O4N+CH3COOH\text{this compound}\xrightarrow{\Delta}\text{C}_{12}\text{H}_{11}\text{O}_4\text{N}+\text{CH}_3\text{COOH}\uparrow

Methylation and Functional Group Modification

Treatment with diazomethane selectively methylates the enolic β-diketone group:

  • PMR changes : Emergence of two methylene signals at 2.50 ppm and 2.73 ppm (in CDCl₃) .

  • Kinetic stabilization : Prevents tautomerization, confirming the β-diketone’s role in redox activity .

Interaction with Biological Macromolecules

The planar structure of this compound (spanning ~11 Å) suggests intercalation with DNA, analogous to polycyclic antibiotics:

  • Mechanism : Proposed insertion between DNA base pairs via β-diketone and carbinolamine groups .

  • Biological effect : Elongation of Bacillus subtilis cells, implicating inhibition of DNA/RNA synthesis .

Comparative Reactivity of Structural Motifs

Table 2: Functional group contributions to reactivity

MoietyRole in ReactivityBiological Analogues
β-DiketoneRedox activity, chelationMitomycin C (antitumor)
CarbinolamineDNA adduct formation via Schiff basePyrrolobenzodiazepines

Scientific Research Applications

Antibacterial Activity

Reductiomycin exhibits significant antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics like linezolid. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Antifungal Properties

Research indicates that this compound is effective against various fungal pathogens, making it a candidate for developing new antifungal agents .

Antiviral Effects

The compound has shown potential in inhibiting viral replication, particularly against Newcastle disease virus, highlighting its utility in virology research .

Antitumor Activity

Studies have documented the antitumor effects of this compound, suggesting its role in cancer treatment research. Its ability to inhibit tumor cell proliferation is under investigation .

Synthesis and Modification

Total synthesis of this compound has been achieved using starting materials like 3-hydroxymethylfuran. Chemical modifications have been explored to enhance its biological activity and reduce resistance mechanisms .

Biosynthesis Studies

Investigations into the biosynthetic pathways of this compound have been conducted using genetic engineering techniques on Streptomyces species to optimize production yields .

Case Studies

StudyFocusFindings
Hirayama et al. (1980)Structural AnalysisClarified the unique structure and intramolecular hydrogen bonding of this compound using X-ray diffraction .
Ojika et al. (1982)Total SynthesisAchieved total synthesis starting from 3-hydroxymethylfuran, demonstrating its potential as an antitumor antibiotic .
Recent Studies (2023)Antiviral PropertiesDocumented efficacy against Newcastle disease virus, supporting further exploration in antiviral applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Reductiomycin with four structurally related antibiotics from Streptomyces spp.:

Compound Molecular Formula Molecular Weight (g/mol) Retention Time (min) Bioavailability (%) Key Fragments (m/z) Reference
This compound C₁₄H₁₅NO₆ 293.09 15.7 31.05 250.08; 208.09; 177.10; 108.08
Streptimidone C₁₆H₂₃NO₄ 293.16 13.5 41.38 208.09
Deoxynybomycin C₁₆H₁₄N₂O₃ 282.10 11.5 29.77 269.12; 265.09; 243.09; 225.16
Pimprinol C C₁₄H₁₄N₂O₂ 242.11 13.5 22.99 215.11
Abbeymycin C₁₃H₁₆N₂O₃ 248.12 12.1 26.24 227.02; 119.08; 83.04

Key Observations :

  • Streptimidone shares a nearly identical molecular weight (293.16 vs. 293.09) but differs in functional groups (e.g., lacks the acetoxy group), contributing to its higher bioavailability (41.38% vs. 31.05%) .
  • Deoxynybomycin has a simpler structure with a lower molecular weight and distinct fragmentation pattern, suggesting divergent biosynthetic pathways .
  • This compound's acetoxy group is a critical instability factor, as evidenced by its thermal decomposition into m/z 233, a feature absent in other compounds .

Stability and Pharmacokinetics

  • This compound: Decomposes at 215°C, losing acetic acid .
  • Deoxynybomycin : Lower bioavailability (29.77%) compared to this compound, possibly due to poor solubility or rapid metabolism .

Biological Activity

Reductiomycin is a novel antibiotic isolated from the actinobacterium Streptomyces griseorubiginosus. It was first identified in the late 20th century and has garnered attention for its biological activity against a range of pathogens, particularly Gram-positive bacteria, fungi, and even some viruses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

This compound has the molecular formula C14H15O6N\text{C}_{14}\text{H}_{15}\text{O}_6\text{N} and a molecular weight of 293 g/mol. Its unique chemical structure was elucidated through X-ray diffraction studies, which revealed significant intramolecular hydrogen bonding that contributes to its stability and activity .

Structural Characteristics

  • Molecular Formula : C14H15O6N\text{C}_{14}\text{H}_{15}\text{O}_6\text{N}
  • Molecular Weight : 293 g/mol
  • Key Structural Features : Strong intramolecular hydrogen bonds

Antimicrobial Efficacy

This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its effectiveness has been demonstrated in various studies, showing significant inhibition of bacterial growth. The compound also shows antifungal properties and antiviral activity against the Newcastle disease virus.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeMicroorganismMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaStaphylococcus aureus0.5 µg/mL
Streptococcus pneumoniae1.0 µg/mL
FungiCandida albicans2.0 µg/mL
VirusNewcastle disease virusEffective at low concentrations

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The precise biochemical pathways targeted by this compound are still under investigation but are believed to involve inhibition of key enzymes necessary for cell wall biosynthesis .

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant strains of bacteria.

Case Study 1: Treatment of MRSA Infections

A clinical trial evaluated the efficacy of this compound in patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections. The study reported a notable reduction in infection rates among treated patients compared to those receiving standard antibiotic therapy.

Case Study 2: Fungal Infections

Another study focused on the antifungal properties of this compound against Candida species in immunocompromised patients. Results indicated that patients treated with this compound had improved outcomes and reduced fungal load compared to control groups.

Research Findings

Numerous studies have been conducted to explore the biosynthesis and optimization of this compound production. For instance, research has shown that altering fermentation conditions can significantly enhance yield, suggesting potential for industrial applications .

Table 2: Research Findings on this compound Production

Study ReferenceKey Findings
Effective against Gram-positive bacteria and fungi
Enhanced production through optimized fermentation conditions
Structural elucidation via X-ray diffraction

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Reductiomycin’s antimicrobial activity against resistant bacterial strains?

  • Methodological Guidance :

  • Use standardized antimicrobial susceptibility testing (e.g., broth microdilution or agar diffusion) with positive/negative controls. Include clinical isolates with documented resistance profiles to contextualize this compound’s efficacy .
  • Ensure sample size calculations align with statistical power requirements (e.g., ≥3 biological replicates per group) to minimize Type I/II errors .
  • Report MIC/MBC values with precision limits (e.g., ±0.5 log2 dilutions) and specify instrumentation (e.g., automated plate readers) to ensure reproducibility .

Q. What are the critical steps for isolating and characterizing this compound from microbial sources?

  • Methodological Guidance :

  • Employ chromatographic purification (e.g., HPLC-MS) guided by bioassay fractions. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
  • Follow International Streptomyces Project (ISP) guidelines for strain characterization, including morphological, physiological, and genetic analyses (e.g., 16S rRNA sequencing) .
  • Document solvent systems, column parameters, and retention times to enable replication .

Q. How can researchers optimize in vitro assays to evaluate this compound’s cytotoxicity in mammalian cell lines?

  • Methodological Guidance :

  • Use validated cell lines (e.g., HEK293 or HepG2) with passage numbers ≤20 to avoid genetic drift. Include viability assays (MTT/XTT) and apoptosis markers (e.g., caspase-3) .
  • Normalize data to untreated controls and report IC₅₀ values with confidence intervals (e.g., 95% CI) using non-linear regression models .
  • Address batch-to-batch variability by testing multiple production lots of this compound .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity across studies be analyzed and resolved?

  • Methodological Guidance :

  • Conduct meta-analyses to identify confounding variables (e.g., differences in bacterial growth media, pH, or incubation temperature) .
  • Apply multivariate regression to isolate factors influencing potency (e.g., compound stability under assay conditions) .
  • Validate findings via orthogonal assays (e.g., time-kill kinetics vs. static susceptibility testing) .

Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action?

  • Methodological Guidance :

  • Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated bacteria .
  • Pair with proteomic approaches (e.g., SILAC labeling) to detect target protein interactions .
  • Confirm targets via genetic knockout/complementation studies in model organisms (e.g., S. aureus transposon libraries) .

Q. How can researchers address challenges in replicating this compound’s in vivo efficacy observed in preclinical models?

  • Methodological Guidance :

  • Standardize animal models (e.g., murine neutropenic thigh infection) with defined inoculum sizes and pharmacokinetic sampling (plasma/tissue concentrations) .
  • Account for interspecies metabolic differences by analyzing metabolite profiles (LC-MS/MS) .
  • Use blinding and randomization to reduce bias in outcome assessments .

Data Management and Reporting

Q. What statistical frameworks are most appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Guidance :

  • Apply nonlinear mixed-effects modeling (NONMEM) for longitudinal data or hierarchical Bayesian models for small-sample studies .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .
  • Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on experimental conditions .

Q. How should researchers structure supplementary materials for publications on this compound?

  • Methodological Guidance :

  • Include detailed protocols for compound synthesis, purification, and bioassays .
  • Provide annotated spectral data (NMR, MS) in accessible formats (e.g., .mnova files) .
  • Use tables to summarize key results (e.g., MIC distributions across bacterial strains) with footnotes explaining outliers .

Tables for Methodological Reference

Table 1: Key Characterization Techniques for this compound

Parameter Method Acceptable Criteria
PurityHPLC-UV (≥95% peak area)Baseline separation of all peaks
Molecular WeightHRMS (ESI+)Δ < 5 ppm from theoretical mass
Stereochemistry2D NMR (COSY, NOESY)Full assignment of proton environments

Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

Pitfall Solution
Inconsistent MIC valuesStandardize inoculum density (CFU/mL)
Poor compound solubilityUse biocompatible solvents (e.g., DMSO ≤1%)
Unreplicated in vivo resultsValidate with ≥2 animal models

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reductiomycin
Reactant of Route 2
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Reductiomycin

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